molecular formula C17H21NO2 B2964387 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- CAS No. 134984-63-7

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-

Cat. No.: B2964387
CAS No.: 134984-63-7
M. Wt: 271.36
InChI Key: WPVULUCPUMGINO-BVUBDWEXSA-N
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Description

2-Azabicyclo[221]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- is a complex organic compound, notable for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The preparation of this compound typically involves a multistep synthetic route, starting from simple precursors like cyclopentadiene and phenyl acetic acid derivatives. The synthesis usually involves:

    • Diels-Alder reaction to form the bicyclic core.

    • Carboxylation and esterification to introduce the carboxylic acid and ethyl ester groups.

    • Chiral resolution to obtain the specific stereoisomers.

  • Reaction Conditions: : The reaction conditions often require:

    • Use of Lewis acids like aluminum chloride as catalysts.

    • Controlled temperatures, often below 100°C, to maintain stereochemistry.

    • Solvents such as dichloromethane to dissolve reactants and products effectively.

Industrial Production Methods

Industrial-scale production of this compound follows similar routes but emphasizes cost-efficiency and scalability. This often involves:

  • Optimization of reaction conditions to maximize yield.

  • Use of continuous flow reactors to handle large volumes.

  • Purification steps like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to a primary alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : The bicyclic structure can undergo electrophilic substitution, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in aqueous solution under mild heating.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.

Major Products

  • Oxidation: : Produces oxidized derivatives like carboxylic acids.

  • Reduction: : Leads to the formation of alcohols.

  • Substitution: : Generates substituted derivatives, maintaining the integrity of the bicyclic structure.

Scientific Research Applications

Chemistry

  • Synthesis: : Used as an intermediate in synthesizing more complex organic molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions, improving selectivity and yield.

Biology

  • Enzyme Inhibition: : Potential use as an inhibitor in enzymatic reactions, particularly those involving carboxylases.

  • Biochemical Probes: : Utilized in studying biochemical pathways due to its unique structure.

Medicine

  • Pharmaceuticals: : Investigated for its potential use in drug design, particularly for its ability to bind to specific targets.

  • Diagnostics: : May serve as a marker or probe in diagnostic applications.

Industry

  • Materials Science: : Application in the synthesis of novel materials with unique properties.

  • Agrochemicals: : Potential use in developing new pesticides or herbicides.

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- exerts its effects is primarily through:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Interaction with biochemical pathways, particularly those involving nitrogen-containing compounds and carboxylate chemistry.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: : The bicyclic structure with the specific chiral centers sets it apart.

  • Functional Groups: : The presence of both the ethyl ester and phenylethyl groups enhances its reactivity and specificity.

Similar Compounds

  • 2-Azabicyclo[2.2.1]hept-3-ene-3-carboxylic acid: : Lacks the ethyl ester group, leading to different reactivity.

  • 1-Phenylethylamine: : Shares the phenylethyl group but lacks the bicyclic structure.

  • Ethyl 2-phenylacetate: : Contains the ester and phenyl groups but without the bicyclic scaffold.

Properties

IUPAC Name

ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVULUCPUMGINO-BVUBDWEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester (67.5 g; 328.9 mmol) and cyclopentadiene (43.48 g, 657.8 mmol) in dry DMF under argon cooled to 0° C., was added in portions (5 ml portion) 37.5 g (328.9 mmol) of TFA followed by water (0.057 ml) and the resulting mixture was allowed to stir at room temperature for 22 hours. The above reaction mixture was poured into ice, extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene), and the aqueous layer was slowly neutralized with sodium bicarbonate (to pH=8). The aqueous layer was extracted with ethyl acetate and the organic layer was separated and dried over sodium sulfate. The organic solvent was concentrated in vacuo to afford 52.6 g (62%) of ethyl 2-(1-phenylethyl)-2 -azabicyclo [2,2,1 ]hept-5-en-3-carboxylate.
Name
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
43.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Three

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